

Application Notes and Protocols for pSTAT3 Analysis using AZD4205

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Compound of Interest

Compound Name: AZD4205
CAS No.: 2091134-35-7
Cat. No.: B605760

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These application notes provide a detailed protocol for analyzing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 (pSTAT3) in response to treatment with **AZD4205** (Golidocitinib), a selective JAK1 inhibitor. This document is intended for researchers, scientists, and drug development professionals working in areas such as oncology and immunology.

Introduction

AZD4205, also known as Golidocitinib, is a potent and selective inhibitor of Janus Kinase 1 (JAK1).[1][2][3] The JAK/STAT signaling pathway is a critical mediator of cellular responses to cytokines and growth factors, and its aberrant activation is implicated in various diseases, including cancer and autoimmune disorders.[3][4] JAK1 is a key upstream kinase responsible for the phosphorylation and subsequent activation of STAT3.[5] Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell proliferation, survival, and inflammation. By selectively inhibiting JAK1, **AZD4205** effectively blocks STAT3 phosphorylation, offering a targeted therapeutic approach.[3][5]

Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated forms. This protocol provides a detailed methodology for assessing the inhibitory effect of **AZD4205** on STAT3 phosphorylation in cancer cell lines.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of **AZD4205** on pSTAT3.

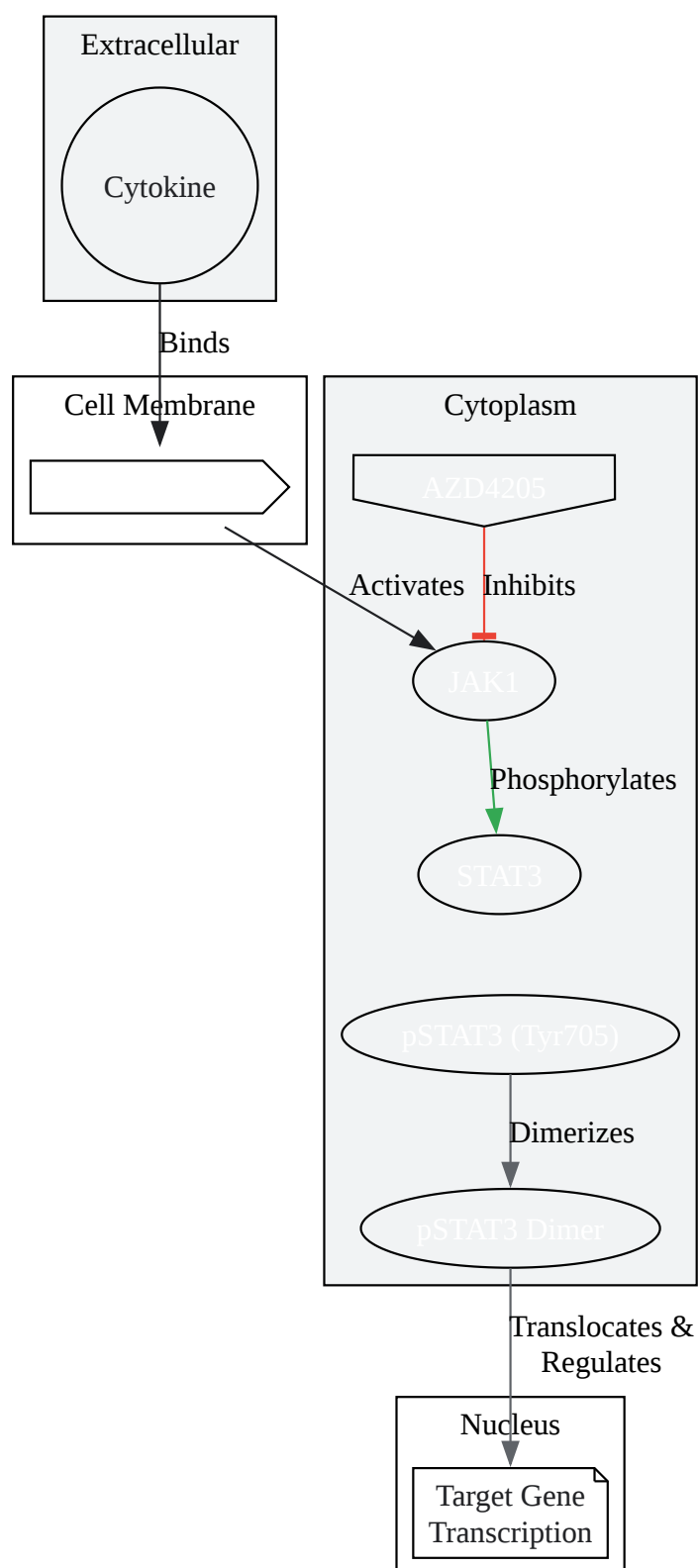
Table 1: In Vitro Inhibition of pSTAT3 by **AZD4205**

Cell Line	Cancer Type	IC50 (nM) for pSTAT3 Inhibition	Reference
HuT102	T-cell Lymphoma	Not explicitly quantified, but inhibition is noted	[6]
NCI-H1975	Non-Small Cell Lung Cancer	161	[1]

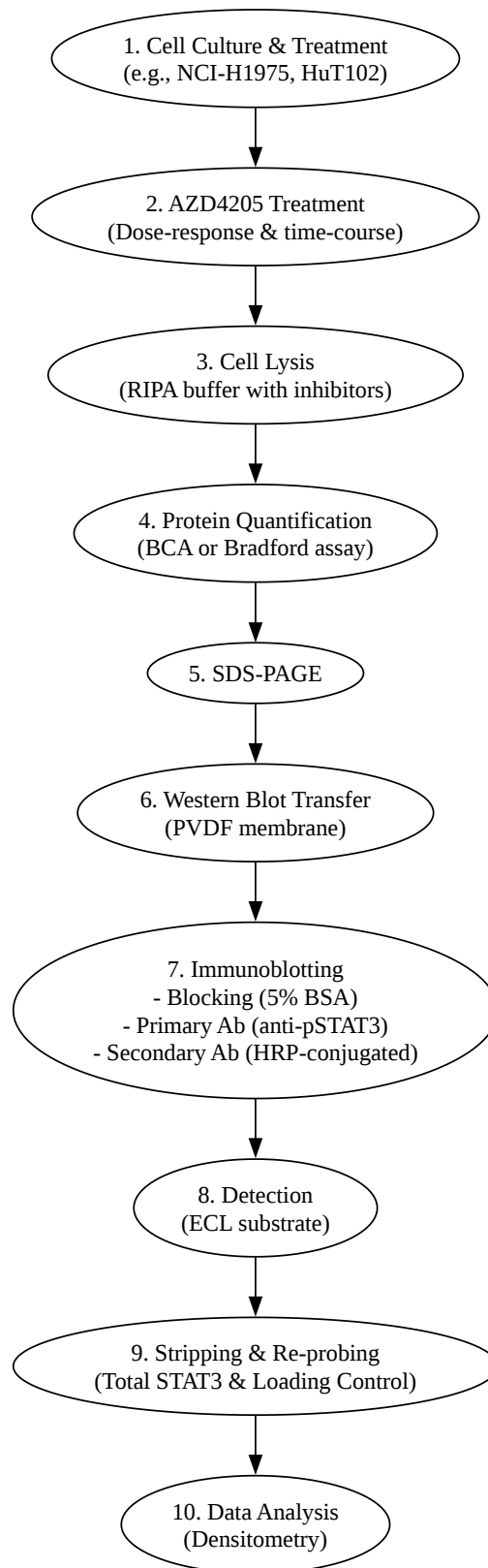
Table 2: In Vivo Knockdown of pSTAT3 in H1975 Xenograft Model

AZD4205 Dose (mg/kg BID, PO)	Time Point	% pSTAT3 (Y705) Knockdown	Reference
12.5	2 hours	72%	[7]
12.5	8 hours	42%	[7]
50	2 hours	91%	[7]
50	8 hours	86%	[7]

Signaling Pathway and Experimental Workflow



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Experimental Protocols

Materials and Reagents

- Cell Lines: NCI-H1975 (Non-Small Cell Lung Cancer) or HuT102 (T-cell Lymphoma)
- **AZD4205** (Golidocitinib): Prepare stock solutions in DMSO.
- Cell Culture Media: RPMI-1640, DMEM, or other appropriate media.
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Assay Kit: BCA or Bradford assay.
- Laemmli Sample Buffer (4X) with β -mercaptoethanol or DTT.
- Precast Polyacrylamide Gels or reagents for hand-casting.
- PVDF or Nitrocellulose Membranes
- Transfer Buffer
- Tris-Buffered Saline with 0.1% Tween-20 (TBST)
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
- Primary Antibodies:
 - Rabbit anti-pSTAT3 (Tyr705)
 - Rabbit anti-STAT3 (Total)
 - Mouse or Rabbit anti-GAPDH or β -actin (Loading Control)

- Secondary Antibodies:
 - HRP-conjugated anti-rabbit IgG
 - HRP-conjugated anti-mouse IgG
- Enhanced Chemiluminescence (ECL) Substrate
- Stripping Buffer

Protocol

1. Cell Culture and Treatment

- Culture NCI-H1975 or HuT102 cells in their recommended media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
- Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
- For cytokine stimulation experiments, serum-starve the cells overnight before treatment.
- Treat cells with varying concentrations of **AZD4205** (e.g., 0, 10, 50, 100, 200, 500 nM) for a predetermined time (e.g., 1, 2, 4, 8 hours) to determine the optimal dose and time for pSTAT3 inhibition. A DMSO-only control should be included.

2. Cell Lysis

- After treatment, wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification

- Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
- Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE

- Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
- Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a molecular weight marker.
- Run the gel at a constant voltage until the dye front reaches the bottom.

5. Western Blot Transfer

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) diluted in blocking buffer (typically 1:1000, but refer to the manufacturer's datasheet) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer (typically 1:2000-1:5000) for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.

7. Detection

- Prepare the ECL substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Visualize the bands using a chemiluminescence imaging system or by exposing to X-ray film.

8. Stripping and Re-probing

- To normalize the pSTAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH or β -actin).
- Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
- Wash the membrane thoroughly with TBST.
- Repeat the blocking and antibody incubation steps with primary antibodies for total STAT3 and the loading control.

9. Data Analysis

- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the pSTAT3 signal to the total STAT3 signal and/or the loading control signal.
- Plot the normalized pSTAT3 levels against the **AZD4205** concentration to determine the IC50 value.

Troubleshooting

- No or Weak pSTAT3 Signal: Ensure that the cells have a basal level of pSTAT3 or are stimulated with an appropriate cytokine (e.g., IL-6) to induce phosphorylation. Check antibody dilutions and incubation times.

- High Background: Ensure adequate blocking and washing steps. Use high-quality antibodies and freshly prepared buffers.
- Inconsistent Results: Maintain consistent cell confluency, treatment times, and protein loading amounts.

Conclusion

This application note provides a comprehensive protocol for the analysis of pSTAT3 inhibition by **AZD4205** using western blotting. The provided data and methodologies will aid researchers in evaluating the pharmacodynamic effects of this selective JAK1 inhibitor and its potential as a therapeutic agent. Careful optimization of experimental conditions for specific cell lines and reagents is recommended for obtaining reliable and reproducible results.

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